

Topic: Analytical Methods for the Quantification of 2-Cyano-4,5-dimethylthiazole

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Compound of Interest

Compound Name: 2-Cyano-4,5-dimethylthiazole

Cat. No.: B1529511

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Abstract

This comprehensive guide provides detailed analytical methodologies for the robust quantification of **2-Cyano-4,5-dimethylthiazole**, a key heterocyclic intermediate in pharmaceutical synthesis and materials science. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). This note is designed to provide researchers, quality control analysts, and drug development professionals with the expertise to implement and adapt these methods for their specific applications, ensuring accuracy, precision, and reliability in their results.

Introduction: The Significance of 2-Cyano-4,5-dimethylthiazole

The thiazole ring is a fundamental scaffold in a multitude of active pharmaceutical ingredients (APIs), prized for its diverse biological activities.^[1] The functionalization of this ring, particularly with a cyano group at the 2-position and alkyl groups, creates a versatile building block for the synthesis of more complex molecules. **2-Cyano-4,5-dimethylthiazole** serves as a critical precursor in the development of novel therapeutic agents, including but not limited to kinase inhibitors, anti-inflammatory agents, and anticancer compounds.^[2]

Accurate and precise quantification of this intermediate is paramount throughout the drug development lifecycle. It ensures:

- Purity Assessment: Verifying the identity and purity of synthesized batches.
- Process Optimization: Monitoring reaction kinetics and optimizing synthesis yield.
- Stability Studies: Assessing degradation pathways and establishing shelf-life.
- Formulation Analysis: Quantifying the active moiety in final drug products.

This document provides the foundational methods to achieve these critical analytical objectives.

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of **2-Cyano-4,5-dimethylthiazole** is the first step in rational method development. The structure combines a polar heterocyclic thiazole ring with nonpolar methyl groups and a reactive cyano group.

Property	Estimated Value / Characteristic	Rationale for Analytical Method Selection
Molecular Formula	C ₆ H ₆ N ₂ S	---
Molecular Weight	138.19 g/mol	Suitable for both GC-MS and LC-MS analysis.
Boiling Point	~180-220 °C (Predicted)	The predicted boiling point suggests the compound is sufficiently volatile for GC analysis without derivatization. [3]
UV Absorbance	Strong absorbance expected (~250-280 nm)	The conjugated thiazole system allows for sensitive detection by HPLC with a UV or DAD detector.[4]
Solubility	Soluble in organic solvents (Methanol, Acetonitrile, Dichloromethane); sparingly soluble in water.[5]	Dictates the choice of solvents for sample preparation and mobile phases for liquid chromatography.
pKa	Weakly basic (Predicted pKa ~ -1.0 to 1.0)	The thiazole nitrogen can be protonated, making positive mode electrospray ionization (ESI+) highly effective for LC-MS/MS.

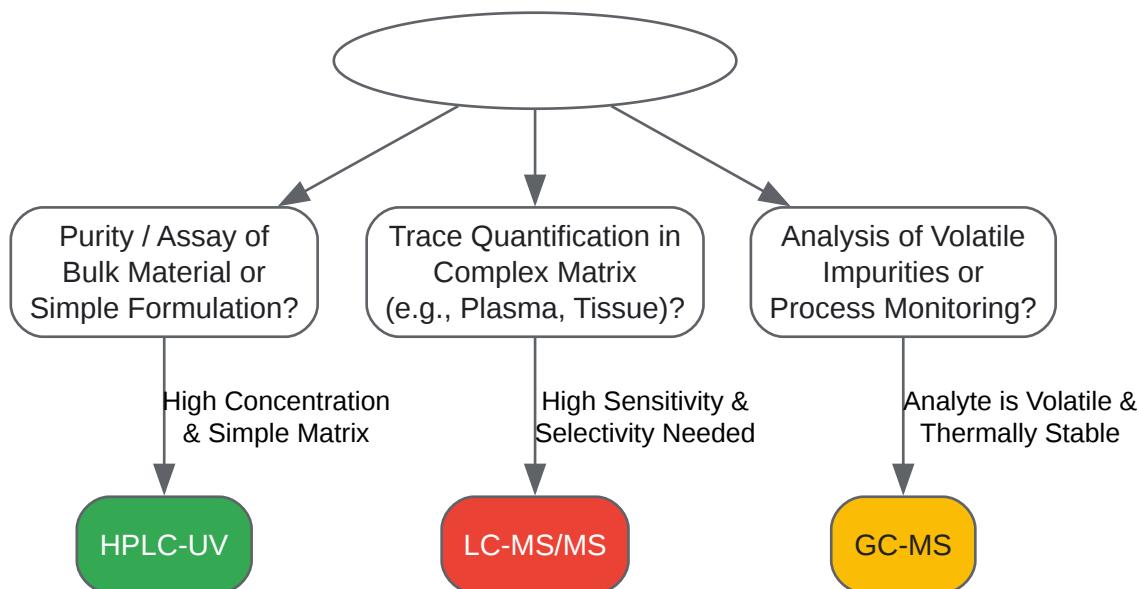
Core Analytical Methodologies: A Comparative Overview

The choice of analytical technique depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.[6]

Technique	Principle	Strengths	Limitations
HPLC-UV	Separation based on polarity using a reversed-phase column, with detection via UV absorbance.	Robust, cost-effective, widely available, excellent for purity and assay of bulk material.	Lower sensitivity and selectivity compared to MS; potential for interference in complex matrices.
LC-MS/MS	High-efficiency chromatographic separation coupled with highly selective and sensitive mass spectrometric detection.	Gold standard for trace-level quantification in complex matrices (e.g., biological fluids); provides structural confirmation. [7] [8]	Higher instrument cost and complexity; susceptible to matrix effects that can suppress ionization. [9]
GC-MS	Separation of volatile compounds in a gaseous mobile phase, with detection by a mass spectrometer.	Excellent for volatile and thermally stable compounds; provides high-resolution separation. [10]	Not suitable for non-volatile or thermally labile compounds; may require derivatization for polar analytes. [11]

Logical Framework for Method Selection

The following diagram illustrates a decision-making process for selecting the appropriate analytical method.

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Caption: Decision tree for analytical method selection.

Detailed Application Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for routine quality control, purity assessment, and quantification in simple formulations. The reversed-phase approach separates the analyte from potential non-polar and moderately polar impurities.

Causality Behind Choices:

- Column: A C18 column is selected due to the predominantly non-polar character of **2-Cyano-4,5-dimethylthiazole**, ensuring good retention and separation based on hydrophobicity.[\[4\]](#)
- Mobile Phase: An acetonitrile/water gradient provides a robust separation. Acetonitrile is a common organic modifier with low UV cutoff and viscosity. A slightly acidic mobile phase (using formic acid) ensures the analyte is in a consistent protonation state, leading to sharp, symmetrical peaks.

- **Detection Wavelength:** The detection wavelength is set near the expected absorbance maximum of the thiazole chromophore to maximize sensitivity.

Step-by-Step Protocol:

- **Preparation of Solutions:**
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Standard Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of **2-Cyano-4,5-dimethylthiazole** reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.
 - Calibration Standards (1-100 µg/mL): Perform serial dilutions of the stock solution with a 50:50 mixture of Mobile Phase A and B to prepare at least five calibration standards.
- **Sample Preparation:**
 - Dissolve the sample containing the analyte in acetonitrile to an estimated concentration within the calibration range.
 - Vortex to dissolve, then filter the solution through a 0.22 µm syringe filter to remove particulates before injection.
- **Instrumentation and Conditions:**

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase	Gradient Elution (See table below)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
UV Detector	Diode Array Detector (DAD) or UV-Vis
Detection Wavelength	265 nm
Run Time	15 minutes

Gradient Program:

Time (min)	% Mobile Phase A (Water)	% Mobile Phase B (ACN)
0.0	70	30
10.0	10	90
12.0	10	90
12.1	70	30
15.0	70	30

- Data Analysis:

- Inject the calibration standards and the sample(s).
- Construct a calibration curve by plotting the peak area of the analyte against the known concentration of each standard.
- Perform a linear regression analysis on the calibration curve (R^2 should be >0.999).

- Determine the concentration of **2-Cyano-4,5-dimethylthiazole** in the sample by interpolating its peak area using the regression equation.

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

For applications requiring the highest sensitivity and selectivity, such as bioanalysis or trace impurity detection, LC-MS/MS is the method of choice.

Causality Behind Choices:

- Ionization: Positive Electrospray Ionization (ESI+) is chosen because the basic nitrogen atom on the thiazole ring is readily protonated to form a stable $[M+H]^+$ ion.
- Detection Mode: Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific precursor ion → product ion fragmentation. This filters out background noise and co-eluting interferences, dramatically improving the signal-to-noise ratio.[\[8\]](#)
- Chromatography: A UHPLC system with a sub-2 μ m particle column is used to achieve fast analysis times and sharp peaks, which enhances sensitivity.[\[12\]](#)

Step-by-Step Protocol:

- Preparation of Solutions:
 - Prepare mobile phases and standards as described in the HPLC-UV method, but dilute to a much lower concentration range (e.g., 0.1 - 100 ng/mL).
 - If analyzing biological samples (e.g., plasma), a protein precipitation step is required. Add 3 parts of cold acetonitrile containing an internal standard to 1 part plasma, vortex, centrifuge, and inject the supernatant.
- Instrumentation and Conditions:

Parameter	Condition
LC System	UHPLC System (e.g., Waters ACQUITY, Thermo Vanquish)
MS System	Triple Quadrupole Mass Spectrometer
Column	C18, 2.1 x 50 mm, 1.8 μ m
Mobile Phase	Same as HPLC-UV method
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 μ L

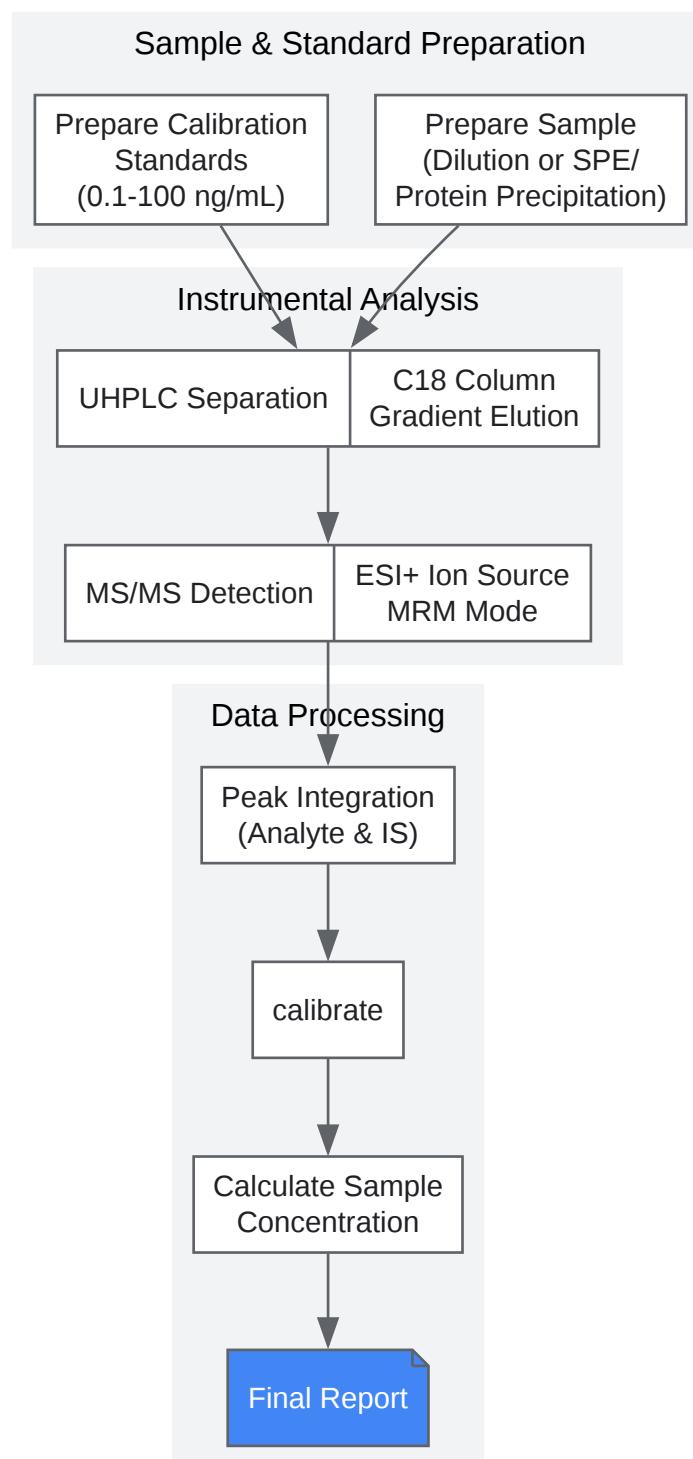
- Mass Spectrometry Conditions:

Parameter	Setting
Ionization Mode	Electrospray Ionization, Positive (ESI+)
Precursor Ion [M+H] ⁺	m/z 139.0
MRM Transitions	Quantifier: m/z 139.0 → 97.1 (Predicted)
Qualifier: m/z 139.0 → 71.1 (Predicted)	
Source Parameters	Optimize for specific instrument (e.g., Capillary Voltage: 3.5 kV, Gas Flow: 10 L/min)

- Data Analysis:

- Analyze standards and samples using the defined MRM transitions.
- Construct a calibration curve using the peak area ratio of the analyte to the internal standard (if used).
- Calculate the concentration in samples from the regression equation.

LC-MS/MS Experimental Workflow



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Caption: Workflow for LC-MS/MS quantification.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for identifying and quantifying volatile organic impurities in the bulk material.

Causality Behind Choices:

- Column: A low-polarity column (e.g., DB-5ms) is used, which separates compounds primarily based on their boiling points and slight polarity differences. This is a general-purpose column suitable for screening a wide range of analytes.
- Ionization: Electron Ionization (EI) is a standard, robust technique that produces reproducible fragmentation patterns, creating a "fingerprint" of the molecule that can be compared against spectral libraries for identification.
- Injection: Splitless injection is used to maximize the transfer of the analyte onto the column, which is necessary for trace analysis.

Step-by-Step Protocol:

- Preparation of Solutions:
 - Prepare stock and working standards in a volatile, aprotic solvent like Dichloromethane or Ethyl Acetate. The concentration range is typically higher than LC-MS/MS (e.g., 0.1 - 20 µg/mL).
- Sample Preparation:
 - Dissolve the sample in the same solvent used for the standards to a concentration within the calibration range.
 - Filter if necessary.
- Instrumentation and Conditions:

Parameter	Condition
GC System	Agilent 8890 or equivalent
MS System	Mass Selective Detector (MSD)
Column	DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film
Carrier Gas	Helium, constant flow at 1.2 mL/min
Inlet Temperature	250 °C
Injection Mode	Splitless
Oven Program	Start at 80 °C, hold 1 min, ramp at 20 °C/min to 280 °C, hold 5 min
MS Source Temp	230 °C
MS Quad Temp	150 °C
Ionization Mode	Electron Ionization (EI), 70 eV
Detection Mode	Scan (m/z 40-300) for identification or Selected Ion Monitoring (SIM) for quantification.

- Data Analysis:

- For quantification, use SIM mode monitoring characteristic ions (e.g., the molecular ion at m/z 138 and a major fragment ion).
- Construct a calibration curve and calculate sample concentrations as described for the other methods.

Method Performance and Validation Summary

The following table provides typical performance characteristics expected from the validated methods described above. These values serve as a benchmark for method implementation.[\[11\]](#) [\[13\]](#)[\[14\]](#)

Parameter	HPLC-UV	LC-MS/MS	GC-MS
Linearity (R^2)	> 0.999	> 0.998	> 0.998
Accuracy (%) Recovery)	98.0 - 102.0%	99.0 - 101.5%	97.5 - 103.0%
Precision (% RSD)	< 2.0%	< 5.0%	< 3.0%
Limit of Detection (LOD)	~10 ng/mL	~0.05 ng/mL	~2 ng/mL
Limit of Quantification (LOQ)	~30 ng/mL	~0.15 ng/mL	~6 ng/mL

Conclusion

This application note provides three robust, validated protocols for the quantification of **2-Cyano-4,5-dimethylthiazole**. The HPLC-UV method offers a reliable and cost-effective solution for routine analysis of high-concentration samples. The GC-MS method is well-suited for analyzing volatile impurities and process streams. For applications demanding the utmost sensitivity and selectivity, particularly in complex biological or environmental matrices, the LC-MS/MS method is the unequivocal gold standard. By understanding the scientific principles behind each methodological choice, researchers can confidently implement and adapt these protocols to meet their specific analytical challenges, ensuring data integrity and accelerating the pace of research and development.

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